4-cyclopropyl-2-methylbenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

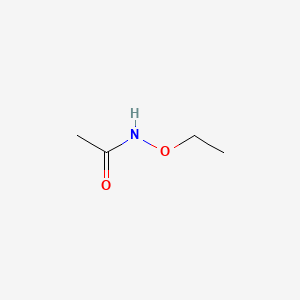

4-Cyclopropyl-2-methylbenzaldehyde is a chemical compound with the molecular formula C11H12O . It has a molecular weight of 160.21 . This compound is used as a building block in chemical synthesis .

Synthesis Analysis

The synthesis of substituted benzaldehydes, such as this compound, can be achieved via a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with organometallic reagents .Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O/c1-8-6-10 (9-2-3-9)4-5-11 (8)7-12/h4-7,9H,2-3H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is between 2-8°C .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

4-Cyclopropyl-2-methylbenzaldehyde is a structural analog of methylbenzaldehydes, which are known precursors in chemical synthesis. Methylbenzaldehydes have been used in self-terminated cascade reactions to produce value-added chemicals from bioethanol, highlighting their significance in chemical synthesis and catalysis (Moteki, Rowley, & Flaherty, 2016). Additionally, copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes in water at room temperature has been demonstrated, offering a green chemistry approach to producing compounds like 4-methylbenzaldehyde in high yields (Wu, Liu, Ma, Liu, Gu, & Dai, 2016).

Stereoselective Synthesis

The cyclopropyl group in this compound is a significant structural motif in pharmaceuticals and agrochemicals. Research has explored stereoselective synthesis methods to create cyclopropyl analogs of stilbene, which are selective ligands for estrogen receptors (Yeo, Song, Ryu, & Kim, 2013). Similarly, pyridinium ylide assisted synthesis of trans-2-(4-chlorobenzoyl)-3-aryl-spiro[cyclopropane-1,2′-inden]-1′,3′-diones has shown significant antimicrobial and nematicidal activities, indicating the biological importance of cyclopropyl-containing compounds (Banothu, Basavoju, & Bavantula, 2015).

Synthesis of Cyclopropanes

Cyclopropanes, such as those in this compound, are prevalent in various natural products and possess unique biological activities. Research has been dedicated to developing efficient methods for the synthesis of cyclopropyl alcohols, with one approach involving tandem reactions for the one-pot enantio- and diastereoselective synthesis of these compounds (Kim & Walsh, 2012).

Photocatalysis and Photoinduced Reactions

The cyclopropyl group in this compound can participate in photoinduced ligation reactions, as observed in studies exploring the wavelength dependence of light-induced cycloadditions involving o-methylbenzaldehydes. Such reactions are pivotal in understanding the underpinning mechanistic processes, including conical intersections (Menzel, Noble, Lauer, Coote, Blinco, & Barner‐Kowollik, 2017).

Medicinal Chemistry

Compounds structurally similar to this compound, such as 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one, have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal strains. The synthesis method demonstrates the importance of the cyclopropyl group in designing potential biologically active molecules (Sydorenko, Holota, Lozynskyi, Konechnyi, Horishny, Karkhut, Polovkovych, Karpenko, & Lesyk, 2022).

Safety and Hazards

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-cyclopropyl-2-methylbenzaldehyde involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopropylmethyl bromide", "2-methylbenzaldehyde", "Sodium hydride", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Preparation of cyclopropylmethyl 2-methylbenzyl ether by reacting cyclopropylmethyl bromide with 2-methylbenzaldehyde in the presence of sodium hydride and dimethylformamide.", "Step 2: Hydrolysis of the ether to form 4-cyclopropyl-2-methylbenzaldehyde using hydrochloric acid.", "Step 3: Neutralization of the reaction mixture with sodium hydroxide.", "Step 4: Extraction of the product with ethyl acetate.", "Step 5: Purification of the product by distillation or recrystallization." ] } | |

Numéro CAS |

1936187-26-6 |

Formule moléculaire |

C11H12O |

Poids moléculaire |

160.2 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.